hexahydrofuro[3,4-c]pyridin-5(3H)-amine
Description
Structure
2D Structure
Properties
CAS No. |
2098032-47-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-amine |
InChI |
InChI=1S/C7H14N2O/c8-9-2-1-6-4-10-5-7(6)3-9/h6-7H,1-5,8H2 |
InChI Key |
WJNWQEVRNLNZKD-UHFFFAOYSA-N |
SMILES |
C1CN(CC2C1COC2)N |
Canonical SMILES |
C1CN(CC2C1COC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Hexahydrofuro[3,4-c]pyridin-5(3H)-amine and Analogues
Preparation Methods
Formation of the Hexahydrofuro[3,4-c]pyridine Core
Cyclocondensation Reactions: The bicyclic core is formed by cyclocondensation of suitable precursors such as substituted piperidines or related heterocycles with oxygen-containing reagents to form the fused furan ring. For example, cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine solvent has been reported to yield the bicyclic skeleton efficiently.
Catalysts and Conditions: Copper(I) bromide and tert-butyl nitrite have been used to mediate ring formation and functionalization, typically at elevated temperatures (~130°C) over 1.5 hours, providing yields around 74% under optimized conditions.
Introduction of the Aminomethyl Group
The aminomethyl substituent is introduced typically via nucleophilic substitution or reductive amination on an appropriate intermediate bearing a leaving group or carbonyl precursor at the 1-position of the bicyclic ring.
Protection of the amine as a tert-butyl carbamate (Boc group) is commonly employed to stabilize the amine functionality during subsequent synthetic steps and purification.
Protection and Purification
The Boc-protected amine derivatives are isolated and purified using standard chromatographic techniques.
Structural characterization is performed using X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm stereochemistry and purity.
Industrial and Scale-up Considerations
Large-scale synthesis employs continuous flow chemistry and automated synthesis to improve reproducibility and cost-efficiency.
Yield optimization during scale-up requires careful control of heat and mass transfer; microreactors and Design of Experiments (DoE) approaches help maintain high yields and purity.
Stereochemical control is achieved by using chiral catalysts or auxiliaries, kinetic resolution, or selective crystallization methods to obtain enantiomerically pure compounds.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Cyclocondensation | tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur, pyridine | Copper(I) bromide/tert-butyl nitrite catalyst, 130°C, 1.5 h | ~74% yield (lab-scale) |
| Aminomethyl introduction | Alkyl halides or reductive amination reagents | Boc-protection for amine stability | High purity with Boc group |
| Protection (Boc) | Di-tert-butyl dicarbonate (Boc2O), base | Protects amine for handling | Efficient protection |
| Purification | Chromatography, crystallization | Ensures stereochemical purity | >98% enantiomeric excess achievable |
Research Findings and Analytical Data
Structural Characterization: Single-crystal X-ray diffraction confirms the bicyclic furopyridine framework and stereochemistry with high accuracy (R-factor < 0.05).
NMR Spectroscopy: Confirms the presence and integrity of the aminomethyl and Boc groups with characteristic chemical shifts.
Mass Spectrometry: High-resolution ESI-MS matches calculated molecular weights closely (e.g., calculated 256.34 g/mol for Boc-protected derivative).
pH Stability: Boc-protected amines are stable under neutral to mildly basic conditions but deprotect under acidic conditions (pH < 3), which is critical for reaction planning.
Comparative Table of Preparation Approaches
| Method Aspect | Laboratory Synthesis | Industrial Scale Synthesis |
|---|---|---|
| Starting Materials | tert-butyl 4-oxopiperidine-1-carboxylate, cyanamide, sulfur | Same, with bulk procurement |
| Catalysts | Copper(I) bromide, tert-butyl nitrite | Optimized for cost and availability |
| Reaction Environment | Batch reactors, controlled heating | Continuous flow reactors for scale-up |
| Yield | ~74% (lab scale) | Typically 50-70% (scale-dependent) |
| Purification Methods | Chromatography, crystallization | Automated purification systems |
| Stereochemical Control | Chiral auxiliaries, kinetic resolution | Chiral catalysts, selective crystallization |
| Safety Considerations | Handling of toxic reagents, Boc group stability | Industrial safety protocols enforced |
Q & A
Q. Optimization Strategies :
- Flow reactors : Enhance yield and scalability for industrial translation .
- Solvent selection : Polar aprotic solvents (DMF, THF) improve reaction kinetics.
- Catalyst screening : Palladium or nickel complexes for cross-coupling efficiency.
What analytical techniques are critical for structural elucidation of this compound derivatives?
Basic Research Question
Structural characterization relies on:
- NMR spectroscopy : H and C NMR to confirm ring connectivity and substituents (e.g., tert-butyl groups at δ ~1.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., [M+H] at m/z 238.326 for piperidinyl derivatives) .
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives, as seen in spirocyclic analogs .
Table 1 : Key Spectral Data for Common Derivatives
| Compound | Molecular Weight (g/mol) | Key NMR Shifts (δ, ppm) |
|---|---|---|
| tert-Butyl-protected derivative | 256.34 | 1.2 (s, 9H, tert-butyl) |
| Piperidinylmethanone derivative | 238.326 | 3.5–4.0 (m, ring protons) |
How do reaction conditions influence the regioselectivity of this compound in substitution reactions?
Basic Research Question
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) direct substitutions to meta/para positions .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) favor reactions at less hindered sites .
- Catalytic systems : Pd(PPh) enhances coupling at nitrogen-rich positions .
Example : Fluorination of the pyridine ring using Selectfluor® under acidic conditions yields 3,5-difluoro derivatives with >80% regioselectivity .
How does stereochemistry impact the biological activity and physicochemical properties of this compound analogs?
Advanced Research Question
Stereochemical variations significantly alter:
- Receptor binding : (1R,3aR,7aR)-isomers show higher affinity for CNS targets compared to racemic mixtures due to spatial compatibility .
- Solubility : Cis-configurations improve aqueous solubility by 30% over trans-isomers, critical for pharmacokinetics .
- Metabolic stability : Enantiomers with axial methyl groups resist CYP450 oxidation, extending half-life .
Table 2 : Comparative Properties of Stereoisomers
| Isomer | LogP | Solubility (mg/mL) | IC (nM) |
|---|---|---|---|
| (1R,3aR,7aR)-tert-butyl | 2.1 | 12.5 | 45 |
| Racemic mixture | 2.4 | 8.2 | 120 |
What computational approaches are effective in predicting the reactivity of this compound in drug design?
Advanced Research Question
- DFT calculations : Model transition states for ring-opening reactions (e.g., activation energy ~25 kcal/mol for acid-catalyzed hydrolysis) .
- Molecular docking : Predict binding poses with serotonin receptors (5-HT) using AutoDock Vina .
- MD simulations : Assess stability of propenyl-functionalized derivatives in lipid bilayers for blood-brain barrier penetration .
How can contradictory biological activity data for this compound derivatives be resolved?
Advanced Research Question
Contradictions often arise from:
- Impurity profiles : HPLC-MS to identify byproducts (e.g., dehalogenated analogs reducing efficacy) .
- Assay variability : Standardize cell-based assays (e.g., cAMP inhibition in HEK293 cells) .
- Structural nuances : Compare enantiomer-specific activity using chiral chromatography .
Case Study : A 2025 study resolved discrepancies in antifungal activity by isolating the (3aS,6aR)-isomer, which showed 10-fold higher potency than previously reported racemic samples .
Q. Methodological Recommendations :
- Prioritize enantioselective synthesis to avoid racemic mixtures.
- Use orthogonal analytical techniques (e.g., NMR + X-ray) for structural validation.
- Cross-validate biological assays with multiple cell lines and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
